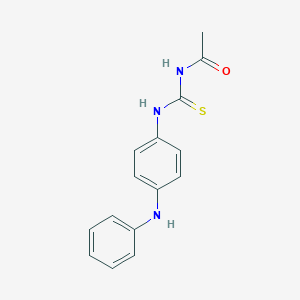

N-アセチル-N'-(4-アニリノフェニル)チオ尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-acetyl-N’-(4-anilinophenyl)thiourea” is a chemical compound with the molecular formula C15H15N3OS . It is a type of thiourea derivative, a class of compounds that have been widely studied for their diverse chemical and biological properties .

Synthesis Analysis

The synthesis of N-acyl thiourea derivatives, such as “N-acetyl-N’-(4-anilinophenyl)thiourea”, typically involves the reaction of isothiocyanate with a heterocyclic amine . This process has been used to create a diverse library of N-acyl thiourea derivatives with heterocyclic rings .Molecular Structure Analysis

The molecular structure of “N-acetyl-N’-(4-anilinophenyl)thiourea” is characterized by the presence of an acetyl group (N-acetyl), an anilinophenyl group (N’-(4-anilinophenyl)), and a thiourea core .Chemical Reactions Analysis

Thiourea derivatives, including “N-acetyl-N’-(4-anilinophenyl)thiourea”, have been shown to participate in various chemical reactions. For instance, they can act as hydrogen bond donor catalysts, activating electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles .作用機序

Acetamiprid acts on the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. It binds to the receptors and causes overstimulation, leading to paralysis and death of the insect. Acetamiprid has a high affinity for the nAChRs in insects, which makes it highly effective in controlling pests.

Biochemical and Physiological Effects:

Acetamiprid has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, which reduces its potential for accumulation in the environment. Acetamiprid has been shown to have no significant effects on the growth and development of plants.

実験室実験の利点と制限

Acetamiprid has several advantages for use in laboratory experiments. It is highly effective in controlling insect pests, which makes it useful for studying the effects of insecticides on insects. Acetamiprid has low toxicity to mammals and other non-target organisms, which reduces the risk of harm to researchers. However, Acetamiprid has limitations in terms of its potential for environmental contamination and its effects on pollinators.

将来の方向性

Future research on Acetamiprid should focus on its potential for reducing environmental contamination and its effects on non-target organisms. Studies should also investigate the potential for Acetamiprid to be used in integrated pest management (IPM) programs, which combine multiple methods of pest control to reduce the use of insecticides. Finally, research should focus on the development of alternative insecticides that are more environmentally friendly and have fewer negative effects on non-target organisms.

合成法

Acetamiprid can be synthesized through a two-step process. The first step involves the condensation of 4-chloroaniline with thiourea to form N-(4-chlorophenyl)thiourea. The second step involves the acetylation of N-(4-chlorophenyl)thiourea with acetic anhydride to form Acetamiprid.

科学的研究の応用

新規ヘテロ環の合成前駆体

N-アセチル-N'-(4-アニリノフェニル)チオ尿素を含むチオ尿素は、新規ヘテロ環の合成前駆体として使用される . それらは、いくつかの重要なヘテロ環状化合物の合成に使用される .

薬理学的用途

チオ尿素は、抗腫瘍、酵素阻害、抗菌、抗真菌、および抗マラリア活性などの幅広い生物活性を示す . それらは、抗菌、抗腫瘍、抗ウイルス、抗寄生虫、抗糖尿病、殺菌剤、殺虫剤、およびウレアーゼ阻害活性を持つことが示されている .

材料科学と技術

チオ尿素は、材料科学と技術において利用されている . それらは、ケモセンサー、接着剤、難燃剤、熱安定剤、酸化防止剤、およびポリマーとして使用される .

配位錯体

多数の結合の可能性を持つ硫黄原子と窒素原子の存在により、金属イオンに対するそれらの配位化学は非常に重要になった . それらの著しく強化された配位特性により、遷移金属錯体化合物が形成された .

有機触媒

チオ尿素誘導体はまた、有機触媒としても作用し、多くの反応で使用されてきた . 錯体形成とヘテロ環合成剤としてのそれらの能力は、有機合成において大きな意義を持っている

Safety and Hazards

特性

IUPAC Name |

N-[(4-anilinophenyl)carbamothioyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11(19)16-15(20)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,16,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWQZJXFOUPZEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

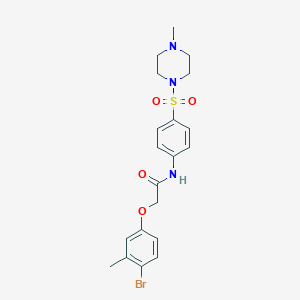

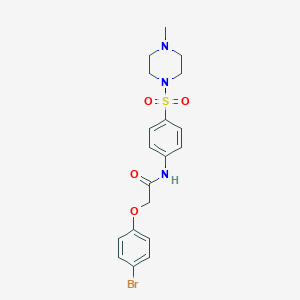

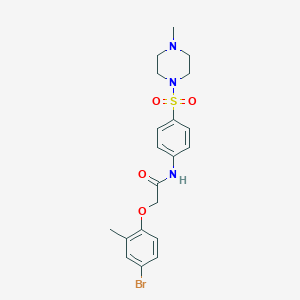

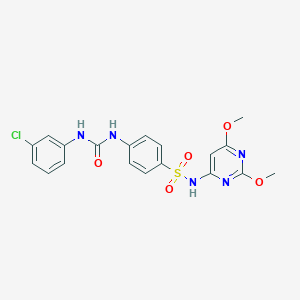

![4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B468372.png)

![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide](/img/structure/B468383.png)

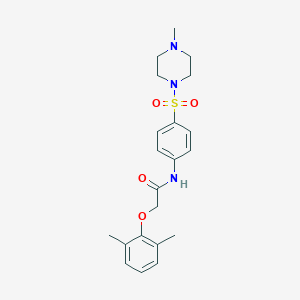

![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)

![N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B468439.png)

![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)

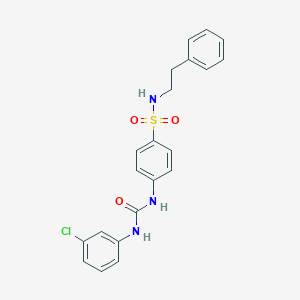

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)